molecular formula C₂₂H₃₃D₄NO₄S B1159959 N-Arachidonoyltaurine-d4

N-Arachidonoyltaurine-d4

Cat. No.: B1159959
M. Wt: 415.62
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Description

Significance of Deuterated Lipid Internal Standards in Quantitative Analytical Chemistry

In the field of quantitative analytical chemistry, particularly in lipidomics, the use of deuterated internal standards is paramount for achieving accuracy and precision. clearsynth.com These standards are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com This substitution results in a compound that is chemically almost identical to the analyte of interest but has a different mass. clearsynth.com

The primary application for these standards is in mass spectrometry (MS)-based analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.com The key advantages of using deuterated internal standards include:

Accurate Quantification: By adding a known amount of the deuterated standard to a sample, researchers can accurately determine the concentration of the corresponding non-deuterated analyte. clearsynth.comlipidmaps.org The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for variations during sample preparation and analysis. lipidmaps.org

Correction for Matrix Effects: Biological samples are complex matrices containing numerous compounds that can interfere with the ionization of the target analyte, a phenomenon known as matrix effects. clearsynth.com Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. texilajournal.com This allows for the normalization of the analyte's signal, leading to more reliable results. clearsynth.com

Compensation for Analyte Loss: During the multi-step processes of sample extraction, purification, and analysis, some of the analyte can be lost. lipidmaps.org The deuterated internal standard, being chemically similar, will be lost at a proportional rate. scispace.com This allows for the correction of these losses, ensuring the final calculated concentration is accurate.

Method Validation: Deuterated standards are crucial for the development and validation of robust and reliable analytical methods. clearsynth.com

While highly beneficial, it is important to note that in some specific cases using stable isotope-labeled internal standards may not always be necessary if other normalization methods, like using a pooled quality control sample, provide sufficient reproducibility. nih.gov However, for most applications in quantitative lipidomics, deuterated standards remain the gold standard for achieving the highest level of accuracy and precision. rsc.orgmetabolomicscentre.ca

Overview of N-Arachidonoyltaurine (NAT) as an Endogenous Bioactive Lipid Mediator

N-Arachidonoyltaurine (NAT) is an endogenous bioactive lipid that belongs to the family of N-acyl amides. researchgate.net It is formed by the conjugation of the polyunsaturated fatty acid, arachidonic acid, with the amino acid taurine (B1682933). NAT is found in various mammalian tissues, including the brain, liver, and kidneys, where it acts as a signaling molecule. researchgate.netdiva-portal.org

The biological activities of NAT are diverse and are a subject of ongoing research. Some of its known functions include:

Activation of TRP Channels: NAT is an activator of the transient receptor potential (TRP) family of ion channels, specifically TRPV1 and TRPV4. caymanchem.comnih.gov This activation can influence processes like pain perception and inflammation.

Modulation of Insulin (B600854) Secretion: Studies have shown that NAT can increase calcium influx in pancreatic β-cells, leading to an increase in insulin secretion. caymanchem.combiomol.com This suggests a potential role for NAT in glucose homeostasis. researchgate.net

Involvement in Inflammatory Responses: NAT has been implicated in the modulation of inflammatory pathways. Its metabolism by lipoxygenase (LOX) enzymes can produce other bioactive molecules that may either terminate or propagate inflammatory signals. acs.orgnih.gov

Regulation of Cell Proliferation: Research has indicated that NAT can inhibit the proliferation of certain cancer cell lines, such as human prostate adenocarcinoma cells. researchgate.net

The levels of NAT in the body are regulated by the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its degradation. pnas.orgwikipedia.org Inhibition of FAAH leads to an accumulation of NAT and other N-acyl amides, highlighting the enzyme's critical role in controlling the signaling of these lipids. wikipedia.org

Biological Activities of N-Arachidonoyltaurine (NAT)
Biological ActivityMechanism of ActionKey FindingsReferences
TRP Channel ActivationDirect activation of TRPV1 and TRPV4 channels.EC50 values of 28 µM for TRPV1 and 21 µM for TRPV4. caymanchem.comnih.gov
Insulin SecretionIncreases calcium flux in pancreatic β-cells.Stimulates insulin secretion in rat islet cells. caymanchem.combiomol.com
Inflammatory ModulationMetabolized by 12(S)- and 15(S)-lipoxygenase.Converted to 12-HETE-taurine in macrophages. caymanchem.comacs.orgnih.gov
Anti-proliferative EffectsInduces growth arrest in cancer cells.Inhibits proliferation of human prostate adenocarcinoma cells. researchgate.net

Rationale for Utilizing N-Arachidonoyltaurine-d4 in Preclinical and Mechanistic Studies

The use of this compound is essential for advancing our understanding of the physiological and pathological roles of NAT. caymanchem.com As an internal standard, it enables the absolute and accurate quantification of endogenous NAT levels in various biological matrices, such as tissues and biofluids. biomol.comvulcanchem.com This quantitative data is crucial for several reasons:

Establishing Basal Levels: Accurate measurement of NAT in different tissues under normal physiological conditions is the first step to understanding its function.

Investigating Pathophysiological Changes: By quantifying NAT levels in disease models, researchers can determine if its concentrations are altered, suggesting a role in the disease process. For instance, changes in NAT levels have been observed in the brain following the administration of Δ9-tetrahydrocannabinol (Δ9-THC). caymanchem.com

Elucidating Biosynthetic and Degradative Pathways: The use of deuterated standards helps in tracking the metabolic fate of NAT, providing insights into its biosynthesis and degradation pathways. frontiersin.orgresearchgate.net For example, studies using these standards have helped to confirm the role of FAAH in regulating NAT levels. pnas.org

Mechanistic Studies: In mechanistic studies, where the effects of various stimuli or inhibitors on NAT signaling are investigated, precise quantification is necessary to correlate changes in NAT levels with observed biological responses. researchgate.net

Chemical Information for this compound
PropertyValueReferences
Formal Name2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamido)ethane-1-sulfonic-1,1,2,2-d4 acid caymanchem.combiomol.com
Molecular FormulaC22H33D4NO4S caymanchem.combiomol.com
Formula Weight415.6 caymanchem.combiomol.com
Purity≥99% deuterated forms (d1-d4) caymanchem.combiomol.com

Properties

Molecular Formula

C₂₂H₃₃D₄NO₄S

Molecular Weight

415.62

Synonyms

(all-Z)-2-[(1-Oxo-5,8,11,14-eicosatetraenyl)amino]ethane-d4-sulfonic Acid;  2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraenyl]amino]ethane-d4-sulfonic Acid

Origin of Product

United States

Ii. Advanced Analytical Methodologies Employing N Arachidonoyltaurine D4

Quantitative Lipidomics Approaches for N-Arachidonoyltaurine and Related Metabolite Analysisresearchgate.netmdpi.comresearchgate.netresearchgate.net

Quantitative lipidomics aims to measure the absolute or relative abundance of lipid species within a biological system. For N-arachidonoyltaurine and its related metabolites, the development of robust analytical methods is essential. The use of a stable isotope-labeled internal standard like N-Arachidonoyltaurine-d4 is a cornerstone of these approaches, enabling correction for variations in sample preparation and instrument response. chromatographyonline.com

Mass Spectrometry-Based Platforms for this compound Quantificationresearchgate.netmdpi.comresearchgate.netmdpi.com

Mass spectrometry (MS) has become the gold standard for the analysis of N-acyl taurines due to its high sensitivity, selectivity, and specificity. researchgate.net Various MS-based platforms are employed for the quantification of these lipids, with the choice of platform often depending on the specific research question and the complexity of the sample matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of N-arachidonoyltaurine. mdpi.com Method development involves optimizing chromatographic separation, mass spectrometric detection, and sample preparation to achieve the desired sensitivity and selectivity.

A common approach involves reversed-phase chromatography, often using a C18 column, to separate the analytes based on their hydrophobicity before they enter the mass spectrometer. researchgate.net The mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.gov

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode. In this mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the analyte) and then a specific product ion that is formed upon fragmentation of the precursor. This highly selective detection method minimizes interferences from other molecules in the sample. For N-acyl taurines, characteristic product ions at m/z 80 and m/z 107 are often monitored. researchgate.net

The use of this compound as an internal standard is critical in LC-MS/MS protocols. It is added to the sample at a known concentration at the beginning of the sample preparation process. Since the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes from the chromatography column and experiences similar ionization efficiency and fragmentation. By comparing the signal of the analyte to the signal of the internal standard, accurate quantification can be achieved. researchgate.netmdpi.com

A validated UPLC-MS/MS method for the quantification of several N-acyl taurines, including N-arachidonoyltaurine, demonstrated excellent linearity over a concentration range of 1-300 ng/mL, with a correlation coefficient (R²) of ≥ 0.9996 for all analytes when using this compound as the internal standard. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for this method were reported to be 0.3-0.4 ng/mL and 1 ng/mL, respectively, for all compounds. researchgate.net

Table 1: LC-MS/MS Method Validation Parameters for N-Acyl Taurine (B1682933) Analysis using this compound as an Internal Standard researchgate.net

ParameterValue
Linearity Range1-300 ng/mL
Correlation Coefficient (R²)≥ 0.9996
Limit of Detection (LOD)0.3-0.4 ng/mL
Limit of Quantification (LOQ)1 ng/mL

While less common than LC-MS for the analysis of N-acyl taurines, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. mdpi.com A primary consideration for using GC-MS is the low volatility of N-arachidonoyltaurine. Therefore, a derivatization step is mandatory to convert the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com

Common derivatization strategies for compounds with similar functional groups (carboxylic acids and amides) include silylation or esterification followed by acylation. mdpi.comnih.gov For example, a two-step derivatization involving esterification of the carboxylic acid group with an alcohol (e.g., methanol) followed by acylation of the amine group with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) can be used. mdpi.com The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.

Another consideration is the potential for thermal degradation of the analyte in the hot GC inlet. The use of a cool on-column injection technique can help to mitigate this issue. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte. While feasible, the additional sample preparation steps and potential for analytical variability associated with derivatization often make LC-MS/MS the preferred method for N-acyl taurine analysis. nih.gov

High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of N-arachidonoyltaurine and its metabolites. Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide high mass accuracy (typically <5 ppm) and high resolving power. mdpi.comnih.gov This allows for the determination of the elemental composition of an ion from its accurate mass, which is invaluable for the identification of unknown metabolites. researchgate.net

In a full-scan MS application, the instrument acquires data over a wide mass range, detecting all ions within that range. When coupled with HRMS, this provides a comprehensive snapshot of the metabolome of a sample. nih.gov The high mass accuracy of HRMS allows for the confident identification of N-arachidonoyltaurine and other N-acyl taurines based on their theoretical exact masses. This is particularly useful in untargeted metabolomics studies where the goal is to identify as many metabolites as possible that are altered under different physiological or pathological conditions.

Furthermore, HRMS can be used in tandem with fragmentation techniques (MS/MS or MSn) for structural elucidation of novel N-acyl taurine metabolites. By accurately measuring the masses of the fragment ions, it is possible to piece together the structure of the parent molecule. chromatographyonline.com This capability is crucial for identifying products of enzymatic pathways involving N-arachidonoyltaurine.

Ultra-performance liquid chromatography (UPLC) coupled with an electrospray ionization (ESI) triple quadrupole (QqQ) mass spectrometer is a powerful platform for the sensitive and specific quantification of N-acyl taurines. researchgate.netresearchgate.net UPLC systems use columns with smaller particles than traditional HPLC, resulting in higher resolution, narrower peaks, and shorter run times. youtube.com

In a typical UPLC-ESI-QqQ analysis of N-acyl taurines, a reversed-phase UPLC column is used for separation. The eluent from the column is ionized by ESI, which is a soft ionization technique that typically produces intact molecular ions. The triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification.

A validated UPLC-ESI-QqQ method for the analysis of five representative N-acyl taurines, using this compound as an internal standard, demonstrated high specificity and sensitivity. The method was validated in both a neat solvent and a biological matrix (liver surrogate). researchgate.net The specificity was confirmed by monitoring two diagnostic MRM ion transitions for each analyte. researchgate.net

Table 2: Representative N-Acyl Taurines Analyzed by UPLC-ESI-QqQ with this compound as Internal Standard researchgate.net

AnalyteAbbreviation
N-palmitoyl taurineC16:0 NAT
N-oleoyl taurineC18:1 NAT
N-arachidonoyl taurineC20:4 NAT
N-docosanoyl taurineC22:0 NAT
N-nervonoyl taurineC24:1 NAT

This method was successfully applied to quantify the levels of these NATs in various mouse tissues, highlighting the utility of UPLC-ESI-QqQ for targeted lipidomics. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications with N-Arachidonoyltaurine-d4mdpi.comresearchgate.netresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision in quantitative analysis. mdpi.com The fundamental principle of IDMS is the use of a stable isotope-labeled version of the analyte of interest as an internal standard.

In the context of N-arachidonoyltaurine analysis, a known amount of this compound is added to the sample prior to any extraction or purification steps. mdpi.comresearchgate.netresearchgate.net The deuterated standard is chemically identical to the endogenous analyte and therefore behaves identically during sample processing and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

After sample preparation, the mixture is analyzed by mass spectrometry. The mass spectrometer can differentiate between the endogenous analyte and the deuterated internal standard due to their mass difference. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is measured. This ratio is then used to calculate the concentration of the endogenous analyte in the original sample, using a calibration curve prepared with known amounts of the analyte and the internal standard.

The application of IDMS with this compound significantly improves the accuracy and precision of N-arachidonoyltaurine quantification by correcting for:

Variations in extraction efficiency between samples.

Losses during sample cleanup and derivatization (if applicable).

Matrix effects, which are variations in ionization efficiency caused by other components in the sample.

Instrumental drift and fluctuations.

Due to its ability to provide highly accurate and reliable results, IDMS is considered a reference method for the quantification of many endogenous compounds, including lipids like N-arachidonoyltaurine.

Spatial Lipidomics using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for N-Arachidonoyltaurine

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful tool for visualizing the spatial distribution of lipids and other biomolecules directly in tissue sections without the need for extraction and homogenization. nih.govresearchgate.net This technique offers invaluable insights into the localized biochemistry of tissues, which is particularly relevant for understanding the roles of signaling lipids like N-acyl taurines in specific brain regions or pathological tissues. nih.govresearchgate.netxml-journal.net

While specific studies focusing exclusively on the MALDI-MSI of N-Arachidonoyltaurine are not extensively documented in the reviewed literature, the methodology is well-suited for this application. The general workflow for MALDI-MSI of lipids in brain tissue involves several key steps. nih.govresearchgate.net Initially, thin tissue sections are coated with a matrix compound that absorbs energy from a laser. nih.gov The laser is then rastered across the tissue, desorbing and ionizing molecules from discrete spots. The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each pixel, which is then used to create an ion-density map showing the distribution of specific molecules. researchgate.net Given that taurine is found in high concentrations in the brain and N-acyl taurines have been identified in this tissue, MALDI-MSI presents a promising avenue for mapping the precise anatomical localization of N-Arachidonoyltaurine. nih.govnih.gov Such studies could reveal correlations between its distribution and specific neuronal circuits or disease states. nih.gov

Sample Preparation Techniques for N-Arachidonoyltaurine Extraction and Derivatization

Effective sample preparation is a critical prerequisite for the accurate quantification of N-Arachidonoyltaurine. The choice of extraction method depends on the biological matrix and the subsequent analytical technique.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex samples. nih.govmdpi.comresearchgate.net For a moderately polar lipid like N-Arachidonoyltaurine, a reversed-phase SPE cartridge, such as C18, would be a suitable choice.

A general SPE protocol for extracting N-Arachidonoyltaurine from a biological fluid like plasma would involve the following steps:

Conditioning: The SPE cartridge is first conditioned with an organic solvent like methanol, followed by equilibration with an aqueous solution (e.g., water or a buffer).

Sample Loading: The pre-treated biological sample (e.g., plasma after protein precipitation) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent mixture (e.g., water/methanol) to remove hydrophilic impurities.

Elution: The target analyte, N-Arachidonoyltaurine, is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.

This process effectively concentrates the analyte and removes interfering substances, leading to a cleaner extract for subsequent analysis. nih.govmdpi.com

Liquid-Liquid Extraction (LLE) Protocols

Liquid-liquid extraction (LLE) is another common and effective method for isolating lipids from biological samples. nih.govnih.gov This technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.

A validated method for the extraction of N-acyl taurines, including N-Arachidonoyltaurine, from biological tissues utilizes a modified Folch or Bligh-Dyer extraction. nih.gov A typical LLE protocol would proceed as follows:

Homogenization: The tissue sample is homogenized in a mixture of chloroform (B151607) and methanol.

Phase Separation: Water or an acidic solution is added to the homogenate, inducing the separation of the mixture into an upper aqueous phase and a lower organic phase.

Analyte Partitioning: N-Arachidonoyltaurine, along with other lipids, partitions into the lower organic phase.

Extraction: The organic phase is carefully collected, and the solvent is evaporated to yield the lipid extract.

This method is robust and provides good recovery for a broad range of lipids. nih.gov

Chromatographic Separation Parameters

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the preferred methods for the sensitive and selective quantification of N-Arachidonoyltaurine. nih.gov The chromatographic separation is crucial for resolving the analyte from other structurally similar compounds.

A validated UPLC-MS/MS method for the analysis of N-acyl taurines employs a reversed-phase column. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent, both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape. nih.govnih.gov

ParameterConditionReference
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm nih.gov
Mobile Phase AWater with 0.1% Formic Acid nih.gov
Mobile Phase BAcetonitrile with 0.1% Formic Acid nih.gov
Flow Rate0.35 mL/min nih.gov
Column Temperature40 °C nih.gov
Injection VolumeVariable (e.g., 5 µL)
GradientA multi-step gradient from a higher aqueous composition to a higher organic composition over several minutes. nih.gov

Method Validation and Quality Control in this compound Assays

The validation of the analytical method is essential to ensure the reliability and accuracy of the obtained results. This compound is a critical component in this process, serving as an internal standard to normalize the response of the analyte. nih.gov

Sensitivity, Specificity, and Linearity Assessment

Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govxjtu.edu.cn

Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, specificity is achieved through a combination of chromatographic retention time and the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). nih.gov

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. A calibration curve is constructed by analyzing a series of standards of known concentrations, and the linearity is typically evaluated by the coefficient of determination (R²). nih.govscienceopen.com

A validated UPLC-MS/MS method for N-acyl taurines, including N-Arachidonoyltaurine, using this compound as an internal standard, has demonstrated excellent performance characteristics. nih.gov

ParameterValueReference
Linearity Range1 - 300 ng/mL nih.gov
Correlation Coefficient (R²)≥ 0.9996 nih.gov
Limit of Detection (LOD)0.3 - 0.4 ng/mL nih.gov
Limit of Quantification (LOQ)1 ng/mL nih.gov
Intra-day Precision (RSD)Within acceptable range nih.gov
Inter-day Precision (RSD)Within acceptable range nih.gov
AccuracyWithin acceptable range nih.gov
Intra- and Inter-Assay Precision and Accuracy

The reliability of a quantitative analytical method is fundamentally determined by its precision and accuracy. In the context of N-acyl taurine analysis using this compound as an internal standard, these parameters are rigorously evaluated to ensure the consistency and truthfulness of the obtained results.

A validated UPLC-MS/MS method for the analysis of five representative N-acyl taurines, including N-Arachidonoyltaurine, demonstrated excellent precision and accuracy. researchgate.net The study confirmed that both intra-day and inter-day precision and accuracy were consistently within the acceptable range for bioanalytical method validation. researchgate.net While specific numerical data from quality control samples at different concentrations were not detailed in the primary publication, the findings affirm the robustness and reproducibility of the method when utilizing this compound for internal standardization. researchgate.net

Table 1: Intra- and Inter-Assay Precision and Accuracy

Parameter Status
Intra-Assay Precision Within acceptable range researchgate.net
Inter-Assay Precision Within acceptable range researchgate.net
Intra-Assay Accuracy Within acceptable range researchgate.net

Detailed quantitative data for various quality control levels were not available in the cited literature.

Matrix Effects and Internal Standard Normalization

Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analytical signal, thereby compromising the accuracy of quantification.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to compensate for these matrix effects. researchgate.net Since this compound is structurally and chemically almost identical to the analyte of interest (N-Arachidonoyltaurine), it co-elutes during chromatography and experiences similar ionization suppression or enhancement. researchgate.net By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect can be effectively normalized.

In the validated method for N-acyl taurine analysis, the matrix effect was evaluated. researchgate.net The use of this compound as an internal standard was crucial for correcting the signal variations and ensuring accurate quantification of N-acyl taurines in a liver surrogate matrix. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The limit of detection (LOD) and the limit of quantification (LOQ) are critical performance characteristics of a quantitative assay, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

For the UPLC-MS/MS method employing this compound, the LOD and LOQ were determined for a suite of N-acyl taurines. researchgate.net These values underscore the high sensitivity of the analytical method, enabling the measurement of even low endogenous levels of these bioactive lipids in biological tissues. researchgate.net

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte Group Limit of Detection (LOD) (ng/ml) Limit of Quantification (LOQ) (ng/ml)

Iii. Biochemical Pathways and Metabolic Dynamics of N Arachidonoyltaurine Nat Investigated with Deuterated Tracers

Biosynthesis of N-Arachidonoyltaurine: Enzymatic Pathways and Precursors

The biosynthesis of N-Arachidonoyltaurine is a complex process involving specific enzymes and precursors. The conjugation of arachidonic acid to taurine (B1682933) is a key step, and its regulation is critical for maintaining cellular homeostasis.

The enzymatic synthesis of N-acyl amino acids, including NATs, is catalyzed by N-acyltransferases. mdpi.com While the complete enzymatic machinery for NAT biosynthesis is still under investigation, several enzymes have been identified that can catalyze the formation of N-acyl amino acids. One such enzyme is Bile acid-CoA:amino acid N-acyltransferase (BAAT), which has been identified as a hepatic N-acyl taurine synthase for polyunsaturated fatty acids. pnas.orgnih.govnih.gov Studies have shown that BAAT knockout in the liver can lead to a significant reduction in NAT synthase activity. pnas.orgnih.gov Another potential enzyme involved is acyl-CoA amino acid N-acyltransferase-1, which is a peroxisomal acyltransferase. nih.gov In addition to these, other N-acyltransferases may contribute to NAT biosynthesis in different tissues.

The primary precursors for the biosynthesis of N-Arachidonoyltaurine are arachidonic acid and taurine. Arachidonic acid is a polyunsaturated omega-6 fatty acid that is abundant in the brain and other tissues. Taurine is a conditionally essential amino acid that plays a role in various physiological processes. researchgate.net The conjugation of arachidonic acid to taurine is thought to occur via an activated arachidonoyl-CoA intermediate. cnr.it This activated fatty acid can then be transferred to the amino group of taurine by an N-acyltransferase. The availability of both arachidonic acid and taurine is a limiting factor in the rate of NAT biosynthesis.

The use of deuterated precursors has been pivotal in studying the enzymatic synthesis of N-Arachidonoyltaurine in vitro. While specific studies detailing the complete in vitro enzymatic synthesis of N-Arachidonoyltaurine-d4 are not extensively documented in publicly available research, the principles of using stable isotope tracers are well-established in metabolic research. nih.govnih.gov Such studies would typically involve incubating a deuterated precursor, such as arachidonic acid-d8 or taurine-d4, with a source of N-acyltransferase activity, such as liver microsomes or a purified enzyme like BAAT.

The formation of the deuterated product, this compound, can then be monitored and quantified using mass spectrometry-based techniques. nih.govcaymanchem.com This approach allows for the precise tracking of the metabolic fate of the deuterated precursor and can be used to determine the kinetics of the enzymatic reaction. This compound is also commercially available and is primarily used as an internal standard for the quantification of endogenous N-Arachidonoyltaurine in biological samples by GC- or LC-MS. nih.gov This application underscores its importance as a tool in metabolic studies.

Catabolism and Degradation of N-Arachidonoyltaurine: Hydrolytic and Oxidative Enzyme Systems

The biological activity of N-Arachidonoyltaurine is terminated through its catabolism by specific enzyme systems. These pathways involve both hydrolysis of the amide bond and oxidation of the arachidonoyl moiety.

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of a variety of bioactive fatty acid amides, including the endocannabinoid anandamide (B1667382) and N-acyl taurines. scripps.edunih.gov FAAH catalyzes the hydrolysis of the amide bond in N-Arachidonoyltaurine, releasing arachidonic acid and taurine. The activity of FAAH is a critical regulator of the tissue levels of NATs. scripps.edunih.gov Studies in FAAH knockout mice have shown dramatically elevated levels of various N-acyl taurines, including N-Arachidonoyltaurine, in different tissues. nih.gov This demonstrates the central role of FAAH in the in vivo clearance of NATs. The regulation of FAAH activity itself is a complex process that can influence the signaling pathways modulated by N-Arachidonoyltaurine.

Table 1: Impact of FAAH Inhibition on N-Acyl Taurine Levels
N-Acyl Taurine SpeciesFold Increase in FAAH-/- Mice vs. Wild-TypeTissue
N-Arachidonoyltaurine (C20:4)&gt;10-foldLiver, Kidney
N-Docosahexaenoyltaurine (C22:6)&gt;10-foldKidney
N-Palmitoyltaurine (C16:0)Significant IncreaseBrain
N-Oleoyltaurine (C18:1)Significant IncreaseBrain

This table is interactive. You can click on the cells to edit the data.

In addition to hydrolysis by FAAH, N-Arachidonoyltaurine can also be metabolized by oxidative enzymes, particularly lipoxygenases (LOXs). scripps.edu LOXs are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid. researchgate.netdoaj.orgnih.gov Studies have shown that N-Arachidonoyltaurine is a substrate for 12/15-lipoxygenase, leading to the formation of hydroxylated metabolites. scripps.edu For instance, in murine resident peritoneal macrophages, N-Arachidonoyltaurine is converted to 12-HETE-taurine (12-HETE-T). nih.gov This oxidative metabolism represents an alternative pathway for the inactivation or functional modification of N-Arachidonoyltaurine, potentially leading to the formation of new bioactive signaling molecules. The use of deuterated arachidonic acids has been instrumental in studying the kinetic isotope effects and reaction mechanisms of lipoxygenases.

Table 2: Lipoxygenase Metabolites of N-Arachidonoyltaurine
Parent CompoundEnzymeMetaboliteBiological System
N-Arachidonoyltaurine12/15-Lipoxygenase12-HETE-taurine (12-HETE-T)Murine Resident Peritoneal Macrophages
N-ArachidonoyltaurineLipoxygenase (unspecified)Hydroxylated NATsIn vitro assays

This table is interactive. You can click on the cells to edit the data.

Cytochrome P450 (CYP450)-Mediated Hydroxylation of N-Arachidonoyltaurine

The Cytochrome P450 (CYP450) superfamily of enzymes represents another major pathway for the metabolism of fatty acids and their derivatives. nih.gov These enzymes are known to metabolize arachidonic acid into hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.gov Specifically, CYP4 family members are responsible for ω-hydroxylation, forming metabolites like 20-HETE from arachidonic acid. nih.gov

When N-Arachidonoyltaurine is the substrate, CYP450 enzymes, particularly those with ω- and (ω-1)-hydroxylase activity, catalyze the introduction of a hydroxyl group at or near the terminal methyl end of the arachidonoyl chain. This results in the formation of hydroxylated NAT metabolites, such as 20-hydroxy-N-arachidonoyltaurine and 19-hydroxy-N-arachidonoyltaurine. These reactions are a key part of the metabolic processing and potential bioactivation or inactivation of NAT. nih.gov

Metabolic Fate of N-Arachidonoyltaurine in Cellular and Tissue Homogenates (e.g., Murine Resident Peritoneal Macrophages)

Murine resident peritoneal macrophages provide a relevant biological system for studying the metabolic fate of N-Arachidonoyltaurine, as they possess active fatty acid metabolizing enzymes. nih.govnih.gov In these cells, NAT is subject to the enzymatic activities of both LOX and CYP450 pathways. nih.gov Studies using homogenates of these macrophages have shown that they readily metabolize arachidonic acid, and by extension, NAT. nih.gov The metabolic profile in these cells includes the formation of various HETE-taurines and hydroxylated NAT derivatives. The specific balance of metabolites produced can be influenced by the activation state of the macrophages and the presence of inflammatory stimuli. mdpi.com For instance, activated macrophages may exhibit altered expression and activity of LOX and CYP450 enzymes, thereby shifting the metabolic flux and the profile of NAT products generated. nih.gov

Isotopic Tracer Studies with this compound to Elucidate Metabolic Flux and Product Profiles

The use of stable isotope-labeled compounds, such as this compound (NAT-d4), is a powerful technique for metabolic flux analysis. nih.govnih.gov By introducing NAT-d4 into a biological system, researchers can trace the movement of the deuterated atoms through various metabolic pathways. nih.gov This approach allows for the unambiguous identification and quantification of NAT-derived metabolites using mass spectrometry-based methods. nih.govoncohemakey.com

The deuterium (B1214612) label serves as a unique mass signature, distinguishing the exogenously supplied tracer and its metabolic products from the endogenous, unlabeled pool of N-Arachidonoyltaurine and its metabolites. This enables precise measurement of metabolic rates (flux) and provides a detailed map of the product profiles generated through the LOX and CYP450 pathways. mdpi.com Such studies are crucial for understanding the dynamic regulation of NAT metabolism in different physiological and pathological contexts. nih.gov

Tracer CompoundAnalytical TechniqueKey Application
This compoundMass Spectrometry (MS)Tracing metabolic pathways
This compoundLiquid Chromatography-Mass Spectrometry (LC-MS)Quantifying metabolic flux and identifying product profiles

Transport Mechanisms of N-Arachidonoyltaurine Across Biological Membranes

The ability of N-Arachidonoyltaurine to exert biological effects often depends on its ability to cross cell membranes to interact with intracellular targets or be metabolized. The transport of molecules across the lipid bilayer can occur through several mechanisms, including passive diffusion and protein-mediated transport. nthu.edu.twkhanacademy.orgbioninja.com.au

Cellular Uptake and Efflux Dynamics of N-Arachidonoyltaurine

The cellular uptake and efflux of N-Arachidonoyltaurine are dynamic processes that regulate its intracellular concentration. While its amphipathic nature may allow for some degree of passive diffusion across the cell membrane, evidence for related molecules like arachidonic acid suggests the involvement of protein-facilitated transport mechanisms. nih.gov Such transport can be either passive (facilitated diffusion) or active, requiring energy expenditure. nthu.edu.twkhanacademy.org

Cellular uptake, or influx, allows NAT to enter the cell from the extracellular space. nih.govnyu.edu Conversely, efflux mechanisms actively pump the compound out of the cell, preventing its accumulation. nih.govmdpi.com The balance between these uptake and efflux dynamics is critical in determining the duration and intensity of NAT's intracellular signaling. The specific transporters involved in NAT movement across membranes are an area of ongoing research, but may include fatty acid transport proteins and other membrane transporters known to handle lipid signaling molecules. nih.govnih.gov

Iv. Molecular Mechanisms and Biological Functions of N Arachidonoyltaurine Nat in Preclinical Research

Receptor Interactions and Signaling Pathways of N-Arachidonoyltaurine

NAT exerts its biological effects by directly binding to and modulating the activity of several key receptor proteins. The primary targets identified in preclinical studies are members of the Transient Receptor Potential (TRP) family of ion channels. researchgate.net Additionally, evidence suggests that NAT and related N-acyl taurines can interact with certain G protein-coupled receptors (GPCRs), expanding their range of influence on cellular signaling. pnas.orgnih.gov

N-acyl taurines are recognized as a class of endogenous ligands that activate multiple members of the TRP family of cation channels. researchgate.netresearchgate.net These channels are crucial for sensory transduction and cellular signaling, and their modulation by NAT is a key aspect of its function.

Preclinical studies have established N-Arachidonoyltaurine as an endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-known integrator of noxious thermal and chemical stimuli. researchgate.net The activation of TRPV1 by NAT is analogous to the effects of the exogenous agonist capsaicin. nih.govsemanticscholar.org

Furthermore, NAT has been shown to activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. researchgate.net Research indicates that the activity of N-Arachidonoyltaurine at the TRPV4 channel is superior to that of the endocannabinoid anandamide (B1667382), another lipid mediator known to interact with TRP channels. researchgate.net While the precise mechanism of NAT-induced TRPV4 activation is under investigation, studies on its precursor, arachidonic acid, show that TRPV4 activation is strongly regulated by Protein Kinase A (PKA)-mediated phosphorylation of the channel. nih.gov

Summary of N-Arachidonoyltaurine Interactions with TRP Channels
Target ChannelInteraction TypeKey FindingReference
TRPV1Agonist / ActivatorNAT is an endogenous activator, with effects similar to capsaicin. nih.govresearchgate.netsemanticscholar.org
TRPV4Agonist / ActivatorNAT activates TRPV4, showing superior activity compared to anandamide. researchgate.net

A primary consequence of TRP channel activation is the influx of cations, particularly calcium (Ca²+), into the cell. researchgate.net N-Arachidonoyltaurine has been demonstrated to directly influence intracellular calcium levels through this mechanism. In preclinical models using pancreatic β-cell lines (HIT-T15) and rat islet cell lines (INS-1), treatment with NAT induced a high frequency of calcium oscillations. pnas.org This effect on calcium homeostasis is directly linked to the activation of TRPV1 channels and results in functional consequences such as increased insulin (B600854) secretion from these cells. pnas.org The influx of Ca²+ through the channel pore acts as a critical second messenger, initiating a variety of downstream cellular processes. pnas.orgmdpi.com

The activity of NAT as a TRPV1 agonist has significant implications for neuromodulation. Research in mouse brain slices has shown that NAT regulates synaptic activity in the prelimbic (PrL) subregion of the prefrontal cortex. nih.govsemanticscholar.org Specifically, application of NAT was found to enhance glutamatergic synaptic transmission. nih.gov This was observed as a significant increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without altering their amplitude. nih.gov This effect was similar to that produced by capsaicin, confirming the involvement of TRPV1. nih.govnih.gov In addition to its effects on excitatory transmission, TRPV1 activation by NAT also modulates inhibitory GABAergic neurotransmission in the PFC. semanticscholar.orgnih.gov

Effects of N-Arachidonoyltaurine on Synaptic Events in the Prefrontal Cortex
ParameterEffectMechanismExperimental ModelReference
sEPSC FrequencyIncreased to ~150% of baselineTRPV1 ActivationLayer V pyramidal neurons in mouse prelimbic cortex nih.gov
sEPSC AmplitudeNo significant changeTRPV1 ActivationLayer V pyramidal neurons in mouse prelimbic cortex nih.gov
mIPSC FrequencyDecreasedTRPV1 ActivationLayer V pyramidal neurons in mouse prelimbic cortex nih.gov

Beyond TRP channels, the broader class of N-acyl taurines has been identified as signaling molecules for G protein-coupled receptors. Studies have shown that N-oleoyl taurine (B1682933), a closely related lipid, acts as an agonist for GPR119, a GPCR expressed in pancreatic and intestinal cells. pnas.orgnih.gov Activation of GPR119 by N-acyl taurines stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucagon, highlighting a role in glucose homeostasis. pnas.orgnih.gov

The interaction of NAT with nuclear receptors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is less defined. Fatty acids are known to be potential natural ligands for PPARγ, which plays a key role in lipid metabolism and adipogenesis. nih.gov However, direct binding or activation of PPARγ specifically by N-Arachidonoyltaurine has not been conclusively demonstrated in the reviewed preclinical literature.

The receptor interactions of N-Arachidonoyltaurine initiate downstream signaling cascades involving key intracellular kinases. The activation of GPR119, a Gαs-coupled receptor, by N-acyl taurines leads to the stimulation of the adenylyl cyclase/cyclic AMP (cAMP) pathway, which in turn activates Protein Kinase A (PKA). pnas.orgnih.gov

Furthermore, the Ca²+ influx mediated by NAT's activation of TRPV1 and TRPV4 channels can trigger calcium-dependent signaling pathways. Increased intracellular Ca²+ is a critical activator for several isoforms of Protein Kinase C (PKC). mdpi.com Studies have shown that TRPV4 activation and subsequent Ca²+ influx can enhance PKC-dependent phosphorylation. mdpi.com There is also evidence for crosstalk between these pathways, where PKA activation can subsequently lead to the activation of a Phospholipase C (PLC)-PKC system. nih.gov Therefore, by modulating both cAMP levels and intracellular calcium, NAT can influence the activity of PKA, PKC, and PLC-dependent signaling pathways.

Transient Receptor Potential (TRP) Channel Modulation by N-Arachidonoyltaurine

Preclinical Biological Roles of N-Arachidonoyltaurine in Animal and Cellular Models

Preclinical studies utilizing animal and in vitro cell models have been instrumental in characterizing the multifaceted biological effects of N-Arachidonoyltaurine. These investigations have provided foundational knowledge regarding its influence on neuronal function, immune responses, and metabolic regulation.

Emerging evidence from preclinical research highlights the significant role of NAT in the central nervous system, where it influences synaptic activity and demonstrates potential neuroprotective properties.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. elifesciences.orgyoutube.com Preclinical studies suggest that NAT can modulate synaptic transmission, a key component of synaptic plasticity.

In a study using acute slices from the mouse prelimbic cortex, N-Arachidonoyltaurine was found to enhance glutamatergic synaptic transmission. frontiersin.org Application of NAT (10 μM) to these brain slices resulted in a significant increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in layer V pyramidal neurons, reaching a peak of approximately 150% of baseline levels within two minutes. frontiersin.org This effect on sEPSC frequency, without a significant change in amplitude, suggests a presynaptic mechanism of action, likely involving an increased probability of neurotransmitter release. frontiersin.org The observed effects of NAT on glutamatergic transmission were similar to those of capsaicin, a known activator of the transient receptor potential vanilloid 1 (TRPV1) channel, indicating a potential role for this receptor in mediating NAT's effects on neurotransmission. frontiersin.org

Table 1: Effect of N-Arachidonoyltaurine on Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in Murine Prelimbic Cortex Neurons

CompoundConcentrationParameter MeasuredObserved EffectPutative MechanismReference
N-Arachidonoyltaurine10 μMsEPSC Frequency~150% increase from baselinePresynaptic enhancement of neurotransmitter release frontiersin.org
N-Arachidonoyltaurine10 μMsEPSC AmplitudeNo significant changePresynaptic site of action frontiersin.org

This table summarizes the observed effects of N-Arachidonoyltaurine on synaptic transmission in an ex vivo murine brain slice model.

While direct studies on N-Arachidonoyltaurine's role in neuroinflammation are emerging, the neuroprotective properties of its constituent molecules, arachidonic acid and taurine, have been investigated in various preclinical models. These studies provide a basis for understanding the potential neuroprotective mechanisms of NAT.

Taurine, a component of NAT, has demonstrated neuroprotective effects against glutamate-induced excitotoxicity, a key mechanism in neuronal damage following ischemic events. mdpi.com Its protective actions are thought to be mediated through the modulation of calcium and chloride channels, as well as interaction with N-methyl-D-aspartate (NMDA) receptors, helping to stabilize intracellular ion homeostasis and reduce calcium overload. mdpi.com Furthermore, taurine has been shown to be effective against various neurological disorders in animal models, including Alzheimer's, Parkinson's, and Huntington's diseases. mdpi.com

Arachidonic acid, the other precursor of NAT, has also been shown to have complex roles in the brain, participating in both pro-inflammatory and neuroprotective pathways depending on the context.

Table 2: Investigated Neuroprotective Roles of NAT's Constituent Molecules in Preclinical Models

MoleculeModel SystemObserved Neuroprotective EffectPotential Mechanism of ActionReference
TaurineHypoxic-ischemic modelsProtection against glutamate-induced excitotoxicityModulation of Ca2+ and Cl- channels, interaction with NMDA receptors mdpi.com
TaurineAnimal models of neurodegenerative diseasesAmelioration of disease phenotypesAntioxidant and anti-inflammatory properties mdpi.com

This table outlines the neuroprotective effects observed for the individual components of N-Arachidonoyltaurine in various preclinical research settings.

The immune system is a complex network of cells and signaling molecules that protect the body from pathogens and injury. Preclinical research is beginning to uncover the potential for NAT to modulate immune responses and inflammation.

While direct evidence for N-Arachidonoyltaurine's effect on immune cells is still being established, studies on related lipid molecules and the general principles of immunomodulation provide a framework for its potential actions. Natural products have been shown to control inflammation by targeting T cells, altering their differentiation, and inhibiting the release of pro-inflammatory cytokines. mdpi.com For instance, some compounds can inhibit the production of pro-inflammatory cytokines like IL-2 and IFN-γ, while upregulating anti-inflammatory cytokines such as IL-4 and IL-10. mdpi.com This shift from a Th1 to a Th2 cytokine profile is a key mechanism of immunomodulation. mdpi.com

Cytokines play a crucial role in the immune and inflammatory responses. mdpi.com The modulation of cytokine production by immune cells such as T lymphocytes is a key aspect of controlling inflammation. nih.govresearchgate.net Future research will likely focus on whether NAT can directly influence the cytokine production profiles of immune cells like T-cells and macrophages.

A significant area of preclinical investigation for NAT has been its role in metabolic regulation, specifically its effects on pancreatic β-cell function and insulin secretion.

In vitro studies using pancreatic β-cell lines have demonstrated that N-acyl taurines, including N-Arachidonoyltaurine, can directly stimulate insulin secretion. nih.gov Treatment of both HIT-T15 (hamster) and INS-1 (rat) pancreatic β-cell lines with NAT led to a significant increase in insulin release. nih.gov This effect was associated with the induction of high-frequency calcium oscillations within the cells. nih.gov The influx of calcium is a critical trigger for the exocytosis of insulin-containing granules from β-cells. nih.gov

Further investigation into the molecular mechanism revealed the involvement of the transient receptor potential vanilloid 1 (TRPV1) channel in the insulin secretion response to NAT. nih.gov However, the data also suggest that other receptors, in addition to TRPV1, may be involved in the insulinotropic effects of other N-acyl taurines. nih.gov The ability of NAT to enhance insulin secretion is dependent on glucose levels and can be potentiated by cytosolic calcium and cAMP. ulster.ac.uk

Table 3: Preclinical Findings on the Role of N-Arachidonoyltaurine in Pancreatic β-cell Function

Cell LineCompoundKey FindingImplicated MechanismReference
HIT-T15N-ArachidonoyltaurineIncreased insulin secretionInduction of calcium oscillations nih.gov
INS-1N-ArachidonoyltaurineIncreased insulin secretionInvolvement of TRPV1 channel nih.gov
Pancreatic β-cellsTaurineEnhanced glucose-dependent insulin secretionPotentiation by cytosolic Ca2+ and cAMP ulster.ac.uk

This table summarizes key in vitro findings on the effects of N-Arachidonoyltaurine and its component taurine on insulin secretion from pancreatic β-cell lines.

Anti-Proliferative Effects in Cancer Cell Lines (e.g., Prostate and Breast Adenocarcinoma)

N-Arachidonoyltaurine (NAT), a member of the N-acyl taurine class of lipids, has demonstrated significant anti-proliferative effects in preclinical studies involving various cancer cell lines. Research has particularly highlighted its potential in prostate and breast adenocarcinoma.

In studies utilizing the human prostate adenocarcinoma cell line PC-3, treatment with NAT resulted in a marked reduction in cell proliferation. nih.gov This effect was observed even at low micromolar concentrations, indicating a potent biological activity. nih.gov Similarly, NAT has been shown to inhibit the proliferation of the human breast adenocarcinoma cell line MCF-7. These findings suggest that NAT may interfere with key cellular processes essential for cancer cell growth and survival. The anti-proliferative properties of NAT are not isolated, as other N-acyl taurines, such as N-oleoyl taurine, have also exhibited similar effects, pointing to a potential class-wide anti-cancer activity. nih.gov

Table 1: Summary of Anti-Proliferative Effects of N-Arachidonoyltaurine (NAT) in Cancer Cell Lines

Cell Line Cancer Type Observed Effect
PC-3 Prostate Adenocarcinoma Significant reduction in cell proliferation
MCF-7 Breast Adenocarcinoma Inhibition of cell proliferation

The anti-proliferative activity of N-acyl taurines appears to be linked to their ability to induce cell cycle arrest and apoptosis. nih.gov In the PC-3 human prostate adenocarcinoma cell line, while the direct effects of NAT on specific cell cycle phases were not detailed in the available research, the closely related compound N-oleoyl taurine provided significant insights. Treatment with N-oleoyl taurine led to an increased number of cells in the subG1 population, which is indicative of apoptosis, and a corresponding decrease in the number of cells in the S-phase of the cell cycle. nih.gov This suggests that N-acyl taurines can halt the progression of the cell cycle, preventing DNA synthesis and ultimately leading to programmed cell death. This disruption of the normal cell cycle is a key mechanism by which these compounds exert their anti-proliferative effects on cancer cells. nih.gov

Gastrointestinal System Function and Tissue Distribution (e.g., Mouse Intestine)

The distribution of N-acyl taurines, including NAT, has been investigated in the gastrointestinal tract of mice, revealing a non-uniform presence along its length. Studies have shown that the levels of N-acyl taurines increase progressively from the duodenum to the colon. This suggests a particularly high concentration and potential physiological relevance in the large intestine. While the specific functions of NAT within the gastrointestinal system are still an area of active investigation, the presence of taurine-conjugated compounds in the gut is known to be influenced by diet and gut microbiota. researchgate.net For instance, diets rich in animal protein can increase the availability of taurine for conjugation with bile acids, a process that shares similarities with the formation of N-acyl taurines. researchgate.net The gut microbiota can also metabolize taurine-conjugated compounds, releasing byproducts that can influence the gut environment. researchgate.net The elevated presence of N-acyl taurines in the colon points towards potential roles in local signaling, inflammation modulation, or interaction with the gut microbiome, though further research is needed to elucidate the precise functions of NAT in this tissue.

Functional Genomics and Proteomics Approaches to Elucidate N-Arachidonoyltaurine Action

The comprehensive understanding of NAT's biological functions is being advanced through the application of functional genomics, proteomics, and metabolomics. These high-throughput techniques allow for a broad, unbiased view of the molecular changes induced by NAT in biological systems.

While specific gene expression profiling studies focused solely on the effects of N-Arachidonoyltaurine are not yet widely available, the broader context of its precursor, arachidonic acid, and related lipid signaling pathways provides valuable insights. Arachidonic acid and its metabolites are known to regulate the expression of numerous genes involved in inflammation, cell growth, and metabolism. researchgate.netnih.gov These effects are often mediated through the activation of nuclear receptors that act as transcription factors. nih.gov Given that NAT is an endocannabinoid-like molecule, its interaction with various receptors could trigger signaling cascades that ultimately alter gene expression profiles in target cells. Future transcriptomic studies will be crucial to delineate the specific genes and pathways modulated by NAT, providing a deeper understanding of its molecular mechanisms, including its anti-proliferative effects.

The biological effects of N-Arachidonoyltaurine are initiated by its interaction with specific protein targets. Identifying these binding partners is key to understanding its mechanism of action. While large-scale protein-protein interaction studies specifically using NAT as a bait molecule are not yet prevalent in the literature, its known targets offer a starting point. NAT is a known activator of the transient receptor potential vanilloid (TRPV) channels, specifically TRPV1 and TRPV4. mdpi.com The interaction of NAT with these ion channels leads to their activation and subsequent downstream signaling events. Methods such as affinity purification-mass spectrometry and yeast two-hybrid screens could be employed to identify novel protein interactors of NAT or its primary targets, thereby expanding our knowledge of its signaling network. Furthermore, fatty acid-binding proteins (FABPs) have been identified as intracellular carriers for other N-acylethanolamines and could potentially play a role in the transport and activity of NAT, representing another avenue for protein-protein interaction studies. nih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful approach to understanding the functional impact of N-Arachidonoyltaurine. Although specific studies detailing the global metabolomic signatures resulting from NAT treatment are limited, the metabolic context of its components, arachidonic acid and taurine, provides a framework for anticipated effects. Arachidonic acid is a central hub in the synthesis of a vast array of signaling lipids, including prostaglandins (B1171923) and leukotrienes, and its metabolism is significantly altered in various disease states, including cancer. researchgate.netnih.gov Taurine plays a crucial role in numerous metabolic processes, including bile acid conjugation and osmoregulation, and can influence the gut microbiome and the production of short-chain fatty acids. nih.govnih.gov Perturbation of cellular systems with NAT would likely alter the levels of related lipids and downstream metabolites. Future metabolomic analyses will be instrumental in identifying the specific metabolic pathways modulated by NAT, providing a functional readout of its biological activity and potentially uncovering novel biomarkers associated with its effects.

V. Methodological Considerations and Future Directions in N Arachidonoyltaurine D4 Research

Advantages of N-Arachidonoyltaurine-d4 as an Internal Standard in Advanced Quantitative Lipidomics

In quantitative mass spectrometry (MS)-based lipidomics, stable isotope-labeled (SIL) compounds are the ideal internal standards, and this compound exemplifies this principle for the analysis of N-Arachidonoyltaurine and other N-acyl taurines. caymanchem.comscispace.com The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing it to be easily distinguished from the endogenous analyte while sharing nearly identical chemical and physical properties. clearsynth.comnih.gov This characteristic is fundamental to its advantages in quantitative analysis.

The primary benefits of using this compound include:

Correction for Matrix Effects : Biological samples are complex matrices that can cause ion suppression or enhancement during MS analysis, leading to inaccurate quantification. clearsynth.comtexilajournal.com Because this compound co-elutes with the non-labeled analyte and experiences the same matrix effects, it provides a reliable way to correct for these variations. texilajournal.com

Compensation for Sample Loss : During sample preparation, which can involve liquid-liquid extraction, solid-phase extraction, and derivatization, some analyte loss is inevitable. scispace.comlipidmaps.org By adding a known quantity of this compound at the beginning of the extraction process, it accounts for procedural losses, as both the standard and the analyte are lost at a proportional rate. srce.hr

Improved Accuracy and Precision : The use of a deuterated internal standard significantly enhances the accuracy and precision of measurements. texilajournal.comwisdomlib.org It acts as a calibration reference, enabling the accurate determination of an analyte's concentration by comparing its instrument response to that of the known standard. clearsynth.com This approach was successfully used in a validated UPLC-MS/MS method for quantifying various NATs, where d4-C20:4 NAT served as the internal standard, demonstrating excellent linearity and reproducibility. nih.govresearchgate.net

Reliable Method Validation : Incorporating deuterated standards like this compound is crucial for robust method development and validation, ensuring that the analytical procedure is reliable and consistent. clearsynth.com

These advantages make this compound an indispensable tool for researchers seeking to accurately measure the subtle but significant changes in N-Arachidonoyltaurine levels in various biological tissues and fluids. nih.govcaymanchem.com

Table 1: Key Advantages of this compound in Quantitative Analysis

Advantage Description Source
Matrix Effect Compensation Corrects for ion suppression or enhancement from complex biological samples. clearsynth.comtexilajournal.com
Correction for Sample Loss Accounts for analyte loss during multi-step sample preparation and extraction. scispace.comlipidmaps.orgsrce.hr
Enhanced Accuracy & Precision Improves the reliability and reproducibility of quantification by normalizing for analytical variability. nih.govresearchgate.nettexilajournal.comwisdomlib.org
Robust Method Validation Ensures the analytical procedure is dependable and meets internationally accepted guidelines. clearsynth.comtexilajournal.com

Challenges in Quantitative Analysis of N-Arachidonoyltaurine and Analogues

Despite the advantages conferred by deuterated internal standards, the quantitative analysis of N-Arachidonoyltaurine and its analogues is not without challenges. These lipids belong to a diverse class of molecules with varying fatty acyl chain lengths and degrees of unsaturation, which introduces complexity. nih.govresearchgate.net

Key challenges include:

Isotopic Contribution and Purity : The internal standard itself must be of high purity. It is important to experimentally determine the population of isotope-labeled species and account for the natural abundance of isotopes like carbon-13 to prevent analytical errors. caymanchem.com

Chromatographic Behavior : While SIL internal standards are chemically similar to the analyte, the substitution of hydrogen with deuterium can sometimes lead to slight differences in retention times in chromatography. scispace.com This potential for chromatographic separation must be carefully evaluated during method development to ensure accurate integration of peaks.

Analyte Stability and Recovery : A SIL internal standard with identical chemical properties to the analyte might mask underlying issues with analyte stability during sample preparation or storage. scispace.com If the endogenous analyte degrades but the standard does not (or vice-versa), the final calculated concentration will be inaccurate.

Quantification Across the NAT Class : A significant challenge arises when using a single internal standard, such as this compound, to quantify a wide range of NAT analogues. The efficiency of ionization in mass spectrometry can be influenced by the fatty acyl chain length and degree of unsaturation. srce.hr Therefore, assuming that all NATs have the same response factor relative to this compound may lead to quantification errors for other species like N-palmitoyl taurine (B1682933) or N-oleoyl taurine.

Sample Preparation : Elaborate sample preparation is often required to separate the molecules of interest from the complex blood or tissue matrix. texilajournal.com Steps like protein precipitation and lipid extraction must be optimized to ensure efficient and reproducible recovery across all analytes of interest. texilajournal.com

Addressing these challenges requires meticulous method validation, including assessing specificity, linearity, recovery, and matrix effects for each major analogue being studied to ensure the data generated is both accurate and reliable. nih.govresearchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of N-Arachidonoyltaurine Biology

To move beyond simple quantification and understand the functional roles of N-Arachidonoyltaurine, researchers are increasingly turning to multi-omics approaches. Integrating lipidomics data with other omics layers—such as genomics, transcriptomics, and proteomics—provides a holistic, systems-biology view of cellular and organismal processes. creative-proteomics.comfrontiersin.org This strategy connects changes in lipid levels to the genetic predispositions, gene expression patterns, and protein activities that regulate them. nih.govmulti-omicsfacility.com

The integration of multi-omics data can provide deeper biological insights in several ways:

Identifying Regulatory Pathways : By correlating the levels of N-Arachidonoyltaurine and other NATs (lipidomics) with gene expression data (transcriptomics), researchers can identify the enzymes and pathways responsible for their synthesis and degradation. For instance, one could study how the expression of fatty acid amide hydrolase (FAAH), the primary enzyme that degrades NATs, correlates with NAT levels under different physiological conditions. nih.gov

Linking Genotype to Phenotype : Genome-wide association studies (GWAS) can be combined with lipidomics to identify genetic variants that influence circulating levels of N-Arachidonoyltaurine. nih.gov This can reveal novel genes involved in NAT metabolism and help explain how genetic factors contribute to metabolic diseases where NATs play a role. nih.gov

Building Mechanistic Models : Combining proteomics with lipidomics can uncover protein-lipid interactions and illuminate the signaling pathways through which N-Arachidonoyltaurine exerts its effects. creative-proteomics.comnih.gov For example, this approach could identify the specific receptors or downstream effector proteins that are activated by N-Arachidonoyltaurine, providing a mechanistic link between the lipid and its physiological function, such as insulin (B600854) secretion or ion channel modulation. caymanchem.comelifesciences.org

Ultimately, an integrated multi-omics framework allows researchers to construct comprehensive models of molecular networks, moving from statistical associations to a deeper biological understanding of N-Arachidonoyltaurine's role in health and disease. creative-proteomics.comnih.gov

Development of Novel Analytical Probes and Tracers for N-Arachidonoyltaurine Research

To fully elucidate the molecular mechanisms of N-Arachidonoyltaurine, new chemical biology tools are needed. The development of novel analytical probes and tracers represents a critical future direction for the field. These tools are designed to visualize, track, and identify the binding partners of bioactive lipids within their native cellular environment.

Activity-Based Probes (ABPs) : ABPs could be designed to covalently bind to the active site of enzymes that metabolize N-Arachidonoyltaurine, such as FAAH. mdpi.com Such probes would allow researchers to profile the activity of these enzymes in complex proteomes and understand how their function is regulated in different tissues and disease states. mdpi.com

Fluorescent Probes : Attaching a fluorescent group to an N-Arachidonoyltaurine analogue could enable researchers to visualize its subcellular localization and track its movement in real-time using advanced microscopy techniques. rsc.org This would provide invaluable information on where the lipid is synthesized, stored, and where it interacts with its cellular targets.

Isotopic Tracers : The synthesis of N-Arachidonoyltaurine with stable isotopes (e.g., ¹³C or ¹⁵N) or radioisotopes would allow for metabolic flux analysis. nih.govresearchgate.net By administering these tracers to cells or preclinical models, researchers can follow the metabolic fate of N-Arachidonoyltaurine, identifying its downstream metabolites and quantifying the rates of its synthesis and turnover. researchgate.net This approach is crucial for understanding its complete lifecycle and how its metabolism is altered in disease.

The creation of such a chemical toolbox would empower researchers to ask more specific questions about the dynamic regulation and function of N-Arachidonoyltaurine, moving beyond static measurements of its concentration.

Emerging Research Avenues in N-Arachidonoyltaurine Physiology and Pathophysiology (Preclinical)

Preclinical research has begun to uncover a range of intriguing physiological and pathophysiological roles for N-Arachidonoyltaurine and other NATs, opening up several exciting avenues for future investigation. These findings suggest that NATs are not merely metabolic byproducts but active signaling molecules with therapeutic potential.

Emerging preclinical research areas include:

Metabolic Disease : N-acyl taurines are emerging as important regulators of glucose homeostasis. Studies have shown they can improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important anti-diabetic hormone. nih.govpnas.org Conversely, an accumulation of NATs in pancreatic β-cells has been linked to an imbalance of insulin synthesis and secretion, contributing to β-cell dysfunction in models of type 2 diabetes. nih.gov Further research is needed to clarify these seemingly divergent roles.

Cardiovascular Disease : In a significant finding, N-Arachidonoyltaurine was shown to restore the function of mutated IKs potassium channels that are responsible for some forms of Long QT syndrome, a condition that can cause life-threatening cardiac arrhythmias. elifesciences.orgnih.gov This suggests that N-Arachidonoyltaurine could serve as a prototype for developing novel antiarrhythmic drugs. elifesciences.orgnih.gov

Neurological Function : N-Arachidonoyltaurine is an activator of transient receptor potential (TRP) channels, specifically TRPV1 and TRPV4, which are involved in sensory perception, including pain and temperature. caymanchem.com Furthermore, its levels are altered in the brain following the administration of Δ9-tetrahydrocannabinol (Δ9-THC), indicating a potential role in the endocannabinoid system. caymanchem.com

Cancer Biology : Preliminary studies have indicated that N-Arachidonoyltaurine and N-oleoyltaurine may possess anti-proliferative effects in human prostate and breast adenocarcinoma cell lines, suggesting a potential role in oncology research. researchgate.net

These diverse findings highlight N-Arachidonoyltaurine as a pleiotropic signaling molecule. Future preclinical studies, particularly using advanced animal models like engineered mice with altered NAT metabolism, will be crucial for dissecting these functions and evaluating the therapeutic potential of targeting NAT pathways. nih.govpnas.org

Table 2: Preclinical Research Areas for N-Arachidonoyltaurine

Research Area Key Preclinical Findings Potential Implications Source
Metabolic Disease Improves glucose tolerance; stimulates GLP-1 secretion; implicated in β-cell dysfunction. Development of therapies for type 2 diabetes. nih.govpnas.orgnih.gov
Cardiovascular Disease Restores function of mutated IKs channels linked to Long QT syndrome. Prototype for novel antiarrhythmic drugs. elifesciences.orgnih.gov
Neurological Function Activates TRPV1 and TRPV4 ion channels; levels altered by Δ9-THC. New approaches for pain modulation and understanding endocannabinoid signaling. caymanchem.com
Cancer Biology Exhibits anti-proliferative effects in certain cancer cell lines. Potential for development as an anti-cancer agent. researchgate.net

Q & A

Basic: How is N-Arachidonoyltaurine-d4 identified and quantified in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated compounds like this compound in biological samples. Key steps include:

  • Internal Standard Selection : Use structurally analogous deuterated compounds (e.g., Taurodeoxycholic acid-d4 ) to correct for matrix effects and ionization variability.
  • Chromatographic Separation : Optimize gradient elution to resolve isotopic peaks from endogenous analogs.
  • Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .
  • Data Normalization : Correct for deuterium-hydrogen exchange using isotopic purity data from suppliers (e.g., CymitQuimica ).

Basic: What are the critical considerations in synthesizing this compound for experimental use?

Methodological Answer:
Synthesis must prioritize isotopic integrity and purity:

  • Deuterium Labeling : Ensure >98% isotopic enrichment at specified positions (e.g., 2,2,4,4-d4) via NMR validation .
  • Purification : Use reverse-phase HPLC with UV/Vis detection (λ = 210 nm) to remove non-deuterated byproducts.
  • Stability Testing : Assess degradation under storage conditions (e.g., −80°C vs. room temperature) using accelerated stability protocols .

Advanced: How do isotopic effects of deuterium in this compound impact its pharmacokinetic profile compared to the non-deuterated form?

Methodological Answer:
Deuterium’s kinetic isotope effect (KIE) alters metabolic stability and receptor interactions:

  • Metabolic Studies : Compare hepatic microsomal half-lives (t½) of deuterated vs. non-deuterated forms. For example, deuterated analogs may exhibit 2–3x longer t½ due to slowed CYP450-mediated oxidation .
  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-CP55940 for cannabinoid receptors) to quantify binding affinity (Ki) shifts caused by deuterium’s steric effects .
  • In Vivo PK Modeling : Apply compartmental analysis to assess AUC and Cmax differences in rodent models .

Advanced: What methodologies resolve contradictions in reported receptor binding affinities of this compound?

Methodological Answer:
Discrepancies often arise from assay design or isotopic interference:

  • Orthogonal Assays : Combine radioligand binding (e.g., CB1/CB2 receptors) with functional assays (e.g., cAMP inhibition) to confirm activity .
  • Control Experiments : Test non-deuterated analogs to isolate isotopic contributions to binding kinetics.
  • Data Harmonization : Apply meta-analysis frameworks (e.g., random-effects models) to reconcile inter-study variability in EC50 values .

Advanced: How can in vitro and in vivo models be optimized for studying this compound’s effects on endocannabinoid signaling?

Methodological Answer:

  • In Vitro Systems : Use primary neuronal cultures or transfected HEK293 cells expressing human CB1/CB2 receptors. Include fatty acid-free BSA in buffers to prevent non-specific binding .
  • In Vivo Dosing : Administer via intraperitoneal injection (1–10 mg/kg) in fasted rodents to minimize lipid interference. Monitor plasma levels at Tmax (typically 30–60 min post-dose) .
  • Endpoint Selection : Quantify 2-AG and anandamide levels via LC-MS/MS to assess feedback inhibition of endocannabinoid hydrolases .

Advanced: What analytical frameworks address isotopic interference in multiplexed lipidomic studies involving this compound?

Methodological Answer:

  • High-Resolution MS : Use Orbitrap or Q-TOF systems to distinguish deuterated peaks from isobaric lipids (resolution >60,000 at m/z 400) .
  • Spectral Libraries : Build custom databases with deuterated lipid retention times and fragmentation patterns .
  • Batch Correction : Apply ComBat or similar algorithms to normalize inter-batch variability in large-scale studies .

Basic: What quality control protocols ensure batch-to-batch consistency in this compound?

Methodological Answer:

  • Certificate of Analysis (CoA) : Require suppliers to provide HPLC purity (>95%), isotopic enrichment (>98%), and residual solvent data (e.g., <0.1% DMSO) .
  • In-House Validation : Replicate LC-MS/MS analyses using reference standards (e.g., Avanti Polar Lipids ).
  • Stability Monitoring : Track degradation via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced: How can researchers mitigate confounding effects of deuterium in longitudinal studies of this compound?

Methodological Answer:

  • Isotopomer Analysis : Use tandem MS to differentiate metabolic products of deuterated vs. endogenous lipids .
  • Cohort Stratification : Randomize subjects by baseline endocannabinoid levels to control for biological variability .
  • Statistical Adjustments : Apply mixed-effects models to account for time-dependent isotopic dilution .

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